2-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
Description
This compound belongs to the benzimidazole class, characterized by a bicyclic structure comprising fused benzene and imidazole rings. The molecule features a piperazine ring linked via a sulfonyl group to a 5-fluoro-2-methoxyphenyl moiety at the 4-position of the benzimidazole core. Such structural modifications are often employed to enhance pharmacological properties, including metabolic stability, solubility, and target binding affinity. The 5-fluoro substituent may improve lipophilicity and resistance to oxidative metabolism, while the methoxy group can influence electronic effects and hydrogen bonding . Piperazine sulfonyl derivatives are frequently explored in medicinal chemistry for their versatility in interacting with biological targets, such as enzymes and receptors .
Properties
IUPAC Name |
2-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3S/c1-26-16-7-6-13(19)12-17(16)27(24,25)23-10-8-22(9-11-23)18-20-14-4-2-3-5-15(14)21-18/h2-7,12H,8-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZQQRNJSZIJGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the piperazine ring: The benzimidazole core is then reacted with piperazine in the presence of a suitable base to form the piperazine-substituted benzimidazole.
Sulfonylation: The final step involves the introduction of the 5-fluoro-2-methoxyphenyl sulfonyl group. This can be achieved by reacting the piperazine-substituted benzimidazole with 5-fluoro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the overall cost of production.
Chemical Reactions Analysis
Types of Reactions
2-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole core or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
2-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations :
- Piperazine vs.
- Fluorine Positioning: The 5-fluoro substituent in the target compound may confer greater metabolic stability than non-fluorinated analogs (e.g., 2-(naphthalen-1-yl)-1H-benzo[d]imidazole) .
Pharmacological and Physicochemical Comparisons
Key Findings :
- Biological Targets : Piperazine-linked sulfonamides (e.g., sildenafil analogs) often target phosphodiesterases (PDEs), while aryl-substituted benzimidazoles (e.g., 2-(4-fluorophenyl)-1H-benzo[d]imidazole) show anticancer activity via kinase inhibition .
Metabolic and Stability Profiles
- Fluorine Impact: The 5-fluoro substituent in the target compound likely reduces oxidative metabolism by cytochrome P450 enzymes compared to non-fluorinated analogs (e.g., 2-(4-nitrophenyl)-1H-benzo[d]imidazole) .
- Sulfonyl Linker Stability : Sulfonamide bonds are generally resistant to hydrolysis, enhancing in vivo stability over ester or amide-linked derivatives .
Biological Activity
The compound 2-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a complex organic molecule that exhibits a variety of biological activities. This article explores its pharmacological properties, potential applications, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a benzimidazole core, which is known for its diverse biological activities. The presence of a piperazine moiety linked to a sulfonyl group and a fluorinated aromatic ring enhances its pharmacological profile. The oxalate salt form of this compound improves its solubility and stability, making it suitable for medicinal chemistry applications.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C19H20FN3O4S |
| Molecular Weight | 437.5 g/mol |
| CAS Number | 1351647-82-9 |
| Functional Groups | Benzimidazole, piperazine, sulfonyl, fluorinated aromatic |
The compound acts as a positive allosteric modulator (PAM) of the GABA-A receptor. Research indicates that it enhances the receptor's activity without directly activating it, which may lead to anxiolytic effects. The structural modifications in the benzimidazole framework are crucial for its interaction with the GABA-A receptor, particularly at the α1/γ2 interface .
Antimicrobial Activity
Similar compounds have demonstrated significant antimicrobial properties. The sulfonamide structure is known to exhibit antibacterial activity, potentially making this compound effective against various bacterial strains. Further studies are needed to evaluate its spectrum of activity and efficacy in clinical settings.
Metabolic Stability
A study assessed the metabolic stability of various benzimidazole derivatives, including this compound. The results showed that it exhibited higher metabolic stability compared to traditional drugs like alpidem, which undergoes rapid biotransformation leading to hepatotoxicity. In contrast, the tested compound retained approximately 90% of its parent structure after 120 minutes in human liver microsomes (HLMs) .
Cytotoxicity Studies
Cytotoxicity assessments against cancer cell lines revealed promising results. For example, derivative compounds showed IC50 values lower than reference drugs like doxorubicin, indicating significant anticancer potential. The presence of specific functional groups was correlated with enhanced activity against human glioblastoma and melanoma cells .
Q & A
Q. Q1. What are the key synthetic challenges in preparing 2-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole, and how can researchers address them?
Methodological Answer :
- Sulfonation and Coupling : The sulfonyl-piperazine linkage requires precise sulfonation of the 5-fluoro-2-methoxyphenyl group using reagents like chlorosulfonic acid, followed by coupling with piperazine under anhydrous conditions (e.g., DCM, 0–5°C) to avoid side reactions .
- Benzimidazole Formation : The 1H-benzimidazole core is synthesized via cyclization of o-phenylenediamine derivatives with carbonyl sources (e.g., formic acid) under microwave irradiation (100–120°C, 30 min) to enhance reaction efficiency .
- Purification : Use silica gel column chromatography (eluent: CH₂Cl₂/MeOH 9:1) and recrystallization (ethanol/water) to isolate the product with >95% purity .
Q. Q2. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer :
- Spectroscopic Analysis :
- HPLC : Use a C18 column (ACN/0.1% TFA in water, 1.0 mL/min) to assess purity (>98%) and detect trace impurities .
Biological Activity & Assay Design
Q. Q3. What in vitro assays are suitable for evaluating the biological activity of this compound?
Methodological Answer :
- Enzyme Inhibition : For urease inhibition (e.g., Helicobacter pylori), use a modified Berthelot method with jack bean urease, monitoring NH₃ production at 630 nm (IC₅₀ calculation via nonlinear regression) .
- Receptor Binding : For TRPV1 antagonism (e.g., pain pathways), employ a calcium influx assay in HEK293 cells expressing recombinant human TRPV1, using capsaicin as an agonist and Fura-2 AM dye for fluorescence measurement .
- Cytotoxicity Screening : Perform MTT assays on NIH-3T3 fibroblasts (48h exposure, IC₅₀ >50 µM considered low toxicity) .
Q. Q4. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer :
- Assay Variability : Standardize protocols (e.g., pre-incubation time, buffer pH) across labs. For urease inhibition, ensure enzyme activity is normalized to a reference inhibitor (e.g., thiourea) .
- Structural Analog Comparison : Synthesize analogs (e.g., replacing 5-fluoro with chloro or methoxy groups) to isolate electronic effects on bioactivity .
- Meta-Analysis : Use tools like molecular docking (AutoDock Vina) to correlate activity trends with binding poses in target proteins (e.g., urease active site) .
Advanced Synthetic & Mechanistic Studies
Q. Q5. How can synthetic routes be optimized for scalability and yield improvement?
Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., cyclization at 120°C, 300W) while maintaining >85% yield .
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling (if applicable) or Amberlyst-15 for acid-catalyzed steps to minimize byproducts .
- Solvent Optimization : Replace DMF with Cyrene (a bio-based solvent) for greener synthesis without compromising yield .
Q. Q6. What strategies are effective for elucidating the mechanism of action (MoA)?
Methodological Answer :
- Kinetic Studies : Perform time-dependent enzyme inhibition assays (e.g., urease) to distinguish competitive vs. non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry between the compound and target proteins (e.g., TRPV1) .
- CRISPR/Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. TRPV1-knockout cell lines .
Computational & Structural Analysis
Q. Q7. How can molecular docking guide the design of derivatives with enhanced activity?
Methodological Answer :
- Protein Preparation : Retrieve target structures (e.g., urease PDB: 4H9G) and optimize protonation states using MOE or Schrödinger Suite .
- Pose Validation : Compare docking poses (Glide SP/XP) with co-crystallized ligands to identify critical interactions (e.g., hydrogen bonds with His⁵⁹² in urease) .
- QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent effects (e.g., 5-fluoro vs. 5-nitro) with bioactivity .
Q. Q8. What analytical techniques are recommended for studying stability under physiological conditions?
Methodological Answer :
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions, monitoring degradation via UPLC-PDA .
- Plasma Stability Assay : Incubate with rat plasma (37°C, 1h), quench with ACN, and quantify parent compound using LC-MS/MS .
- Solid-State Stability : Store under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 3 months, analyzing crystallinity via PXRD .
Data Interpretation & Reporting
Q. Q9. How should researchers address discrepancies in spectroscopic data during characterization?
Methodological Answer :
- Variable Temperature NMR : Resolve overlapping peaks (e.g., piperazine protons) by acquiring spectra at 50°C in DMSO-d₆ .
- 2D Experiments : Use HSQC and HMBC to assign quaternary carbons and confirm sulfonyl-piperazine connectivity .
- Cross-Lab Validation : Collaborate with independent labs to replicate key data (e.g., HRMS, IC₅₀ values) .
Q. Q10. What statistical methods are critical for validating biological assay results?
Methodological Answer :
- Dose-Response Analysis : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀/EC₅₀ with 95% confidence intervals .
- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points in triplicate experiments .
- Power Analysis : Use G*Power to determine sample size (n≥3) for achieving 80% statistical power .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
